(1,2,2,2-Tetrafluoroethyl)benzene

描述

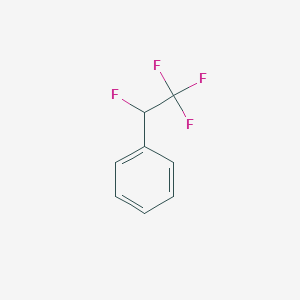

(1,2,2,2-Tetrafluoroethyl)benzene is an organic compound with the molecular formula C8H6F4. It is characterized by the presence of a benzene ring substituted with a tetrafluoroethyl group. This compound is primarily used in research settings and has various applications in chemistry and industry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2,2-Tetrafluoroethyl)benzene typically involves the reaction of benzene with tetrafluoroethylene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and catalysts is crucial to minimize impurities and maximize efficiency .

化学反应分析

Types of Reactions: (1,2,2,2-Tetrafluoroethyl)benzene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding fluoro-substituted benzoic acids.

Reduction: Reduction reactions can convert the tetrafluoroethyl group to less fluorinated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the tetrafluoroethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions include fluoro-substituted benzoic acids, partially fluorinated benzene derivatives, and various substituted benzene compounds .

科学研究应用

(1,2,2,2-Tetrafluoroethyl)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Research into its biological activity and potential as a pharmaceutical intermediate is ongoing.

Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.

作用机制

The mechanism by which (1,2,2,2-Tetrafluoroethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrafluoroethyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

相似化合物的比较

(1,1,2,2-Tetrafluoroethoxy)benzene: Similar in structure but contains an ether linkage instead of a direct carbon-carbon bond.

1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a methyl group and an ether linkage, offering different reactivity and applications.

Uniqueness: (1,2,2,2-Tetrafluoroethyl)benzene is unique due to its direct tetrafluoroethyl substitution on the benzene ring, which imparts distinct chemical and physical properties. This makes it valuable in specific research and industrial applications where such properties are desired .

生物活性

(1,2,2,2-Tetrafluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a tetrafluoroethyl group. Its unique chemical structure imparts distinctive properties that are of significant interest in various fields, particularly in biological and pharmaceutical research. This article explores the biological activity of this compound, summarizing relevant findings from diverse sources.

- Molecular Formula : C₈H₆F₄

- Molecular Weight : Approximately 202.12 g/mol

- Structure : The presence of the tetrafluoroethyl group enhances lipophilicity and alters electronic characteristics compared to non-fluorinated analogs.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit antimicrobial and anti-inflammatory activities. The tetrafluoroethyl substituent may enhance these properties by improving membrane permeability or altering interactions with biological receptors. Specifically:

- Antibacterial Activity : Compounds similar to this compound have shown potential antibacterial effects due to their ability to disrupt bacterial cell membranes.

- Antifungal Activity : Preliminary studies suggest that derivatives of this compound may inhibit fungal growth through mechanisms similar to sulfonamides, which interfere with folate synthesis in bacteria.

Case Studies and Research Findings

-

Fluoroalkylation Reactions :

A study explored the fluoroalkylation of iodobenzene using 2-bromo-1,1,2,2-tetrafluoroethyl compounds. The results indicated that these reactions could yield products with significant biological activity due to the incorporation of fluorinated groups into aromatic systems . -

Synthesis of Derivatives :

The synthesis of N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide has been investigated for its therapeutic potential. This compound exhibits promising antibacterial and antifungal properties attributed to its sulphonamide structure combined with fluorinated groups. -

Metabolic Pathways :

Understanding the metabolic pathways of this compound and its derivatives is crucial for assessing their pharmacokinetic properties. Studies suggest that these compounds undergo biotransformation via cytochrome P450 enzymes in the liver, impacting their efficacy and safety profiles .

Applications in Medicine

The unique properties of this compound derivatives make them suitable candidates for pharmaceutical development:

- Drug Design : The lipophilic nature of fluorinated compounds allows for better membrane penetration and bioavailability.

- Therapeutic Agents : Ongoing research is focused on exploring their potential as therapeutic agents against resistant bacterial strains and various fungal infections.

Summary of Findings

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antibacterial | Disruption of cell membranes |

| N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide | Antibacterial & Antifungal | Inhibition of folate synthesis |

| Fluorinated derivatives | Enhanced permeability | Improved interaction with biological targets |

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound and its derivatives. This includes:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (1,2,2,2-tetrafluoroethyl)benzene, and how do fluorination agents influence yield and purity?

this compound can be synthesized via halogen exchange reactions or catalytic fluorination. For example, bromoethylbenzene derivatives (e.g., (2-bromoethyl)benzene, CAS 103-63-9 ) can undergo halogen replacement using fluorinating agents like KF or HF in the presence of catalysts such as SbF₃. The choice of fluorination agent affects reaction efficiency: anhydrous HF typically provides higher yields but requires specialized equipment due to corrosivity, while KF is safer but may necessitate higher temperatures. Purity can be monitored via GC-MS or ¹⁹F NMR to detect residual halides or byproducts like trifluoroethyl ethers .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Key methods include:

- ¹H/¹⁹F NMR : ¹⁹F NMR is critical for confirming tetrafluoroethyl group integrity (δ ~ -120 to -140 ppm for CF₃ and CF₂ groups).

- IR Spectroscopy : C-F stretching vibrations appear at 1100–1250 cm⁻¹.

- X-ray Crystallography : Resolves structural ambiguities, particularly for fluorinated substituents’ spatial arrangement .

- GC-MS : Identifies impurities (e.g., desfluoro byproducts) with detection limits <0.1% .

Q. How should researchers handle safety risks associated with this compound?

Refer to toxicological protocols for ethylbenzene derivatives :

- Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 100 ppm).

- PPE : Nitrile gloves and fluoropolymer-coated lab coats resist permeation.

- Waste Disposal : Neutralize fluorinated byproducts with calcium hydroxide before disposal .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in thermodynamic data for this compound?

Conflicting thermal stability data (e.g., boiling points ranging from 220–315°C ) may arise from impurities or measurement conditions. Density Functional Theory (DFT) simulations can predict thermochemical properties (e.g., ΔHvap, Gibbs free energy) and validate experimental data. Compare computed values (e.g., via Gaussian09 using B3LYP/6-31G*) with experimental DSC/TGA results to identify systematic errors .

Q. What strategies mitigate side reactions in the synthesis of this compound derivatives for pharmaceutical applications?

Derivatization (e.g., introducing trifluoromethyl or methoxy groups) often leads to competing etherification or polymerization. Mitigation strategies include:

- Low-Temperature Reactions : Slow addition of electrophiles (e.g., Cl₂ or Br₂) at -20°C minimizes radical pathways.

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during fluorination .

- Catalytic Systems : Pd/C or CuI enhances regioselectivity in cross-coupling reactions .

Q. How do steric and electronic effects of the tetrafluoroethyl group influence reactivity in Diels-Alder or nucleophilic substitution reactions?

The strong electron-withdrawing nature of the CF₃ group increases electrophilicity of adjacent carbons, accelerating SN2 reactions but sterically hindering bulky nucleophiles. In Diels-Alder reactions, the tetrafluoroethyl group reduces diene electron density, lowering reaction rates by ~40% compared to non-fluorinated analogs. Kinetic studies (e.g., UV-Vis monitoring) and Hammett plots quantify these effects .

Q. What analytical challenges arise in quantifying this compound in environmental matrices?

Fluorinated compounds often evade detection via standard LC-MS due to low ionization efficiency. Optimized methods include:

- Derivatization : Use pentafluorobenzyl bromide to enhance MS sensitivity.

- GC-ECD : Electron Capture Detection achieves ppb-level detection in water or soil .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on the hydrolytic stability of this compound?

Discrepancies may stem from pH or trace catalyst presence. Under acidic conditions (pH <3), hydrolysis yields benzoic acid and HF, while neutral/basic conditions (pH 7–12) show stability for >6 months. Use ¹⁹F NMR to track hydrolysis intermediates (e.g., fluorinated alcohols) and ICP-MS to detect metal catalysts (e.g., Fe³⁺) that accelerate degradation .

属性

IUPAC Name |

1,2,2,2-tetrafluoroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGSIHMDPAMKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20528357 | |

| Record name | (1,2,2,2-Tetrafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56424-23-8 | |

| Record name | (1,2,2,2-Tetrafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。